molecular formula C7H9N3O2S B8293773 1-(2-Thienoyl)-4-methylsemicarbazide

1-(2-Thienoyl)-4-methylsemicarbazide

Cat. No.: B8293773
M. Wt: 199.23 g/mol
InChI Key: FRQRNTQZAISVCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Thienoyl)-4-methylsemicarbazide is a semicarbazide derivative characterized by a 2-thienoyl group at position 1 and a methyl group at position 3. This compound belongs to the broader class of thiosemicarbazides and semicarbazides, which are widely studied for their biological activities and synthetic versatility.

Properties

Molecular Formula

C7H9N3O2S

Molecular Weight

199.23 g/mol

IUPAC Name

1-methyl-3-(thiophene-2-carbonylamino)urea

InChI

InChI=1S/C7H9N3O2S/c1-8-7(12)10-9-6(11)5-3-2-4-13-5/h2-4H,1H3,(H,9,11)(H2,8,10,12)

InChI Key

FRQRNTQZAISVCZ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)NNC(=O)C1=CC=CS1

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • The thienoyl group in this compound offers π-electron density from the thiophene ring, which may enhance binding to biological targets compared to phenyl or pyridyl groups.
  • Electron-withdrawing groups (e.g., nitro, trifluoromethyl) in analogs like modulate electronic properties and stability.

Key Observations :

  • The synthesis of this compound is inferred from analogous procedures (e.g., ), but specific yield data are unavailable.
  • Reactions involving isothiocyanates () or aldehyde condensations () are common, with yields typically >70%.

Key Observations :

  • The methyl group at position 4 may improve solubility in polar solvents compared to bulkier substituents (e.g., diphenylacetyl).
  • Thiosemicarbazides with trifluoromethyl groups () exhibit notable thermal stability and bioactivity, suggesting that electron-deficient substituents enhance target affinity.

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